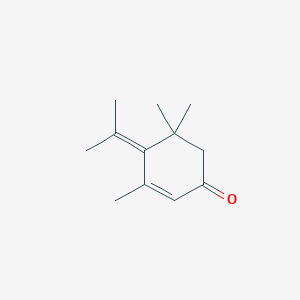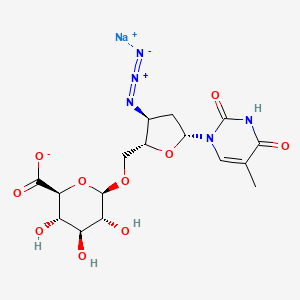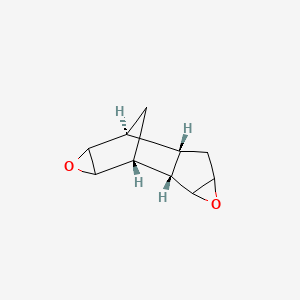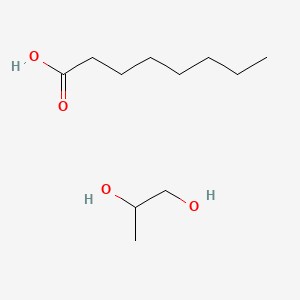
Tert-butylperoxyisopropylcarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butylperoxyisopropylcarbonate: is an organic peroxide compound with the chemical formula C8H16O4 . It is commonly used as a polymerization initiator and crosslinking agent. This compound is known for its ability to initiate free radical polymerization reactions, making it valuable in the production of various polymers and resins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tert-butylperoxyisopropylcarbonate can be synthesized through the reaction of isopropanol with tert-butyl hydroperoxide. This reaction typically requires low temperatures and strict control to prevent the formation of hazardous by-products .
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is carefully monitored to ensure safety and efficiency, given the compound’s sensitivity to heat and potential for explosive decomposition .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butylperoxyisopropylcarbonate primarily undergoes oxidation reactions due to its peroxide group. It can decompose violently or explosively at temperatures between 0-10°C, especially in the presence of amines and certain metals .
Common Reagents and Conditions: The compound is often used in the presence of radical initiators and under controlled temperature conditions to prevent unwanted side reactions. It is sensitive to heat, shock, and friction, which can accelerate its decomposition .
Major Products Formed: The decomposition of this compound typically results in the formation of free radicals, which can then initiate polymerization reactions. The major products depend on the specific monomers involved in the polymerization process .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butylperoxyisopropylcarbonate is used as a polymerization initiator for the synthesis of various polymers and resins. It is also employed as a crosslinking agent to enhance the strength and durability of polymers .
Biology and Medicine: While its primary applications are in polymer chemistry, the compound’s ability to generate free radicals has potential implications in biological and medical research, particularly in studies involving oxidative stress and radical-induced reactions .
Industry: Industrially, this compound is used in the production of crosslinked polyethylene and other high-performance materials. Its role as a crosslinking agent helps improve the mechanical properties and thermal stability of these materials .
Wirkmechanismus
Tert-butylperoxyisopropylcarbonate exerts its effects through the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The compound’s peroxide group is the key functional group responsible for its radical-generating activity .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl peracetate
- Tert-butyl peroxybenzoate
- Tert-butylperoxy 2-ethylhexyl carbonate
- Tert-butyl peroxide
- Dicumyl peroxide
- Cumene hydroperoxide
Uniqueness: Tert-butylperoxyisopropylcarbonate is unique due to its specific structure, which allows it to generate free radicals efficiently at relatively low temperatures. This makes it particularly useful in applications where controlled radical generation is crucial, such as in the synthesis of high-performance polymers and resins .
Eigenschaften
Molekularformel |
C8H16O4 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
tert-butyl propan-2-yloxy carbonate |
InChI |
InChI=1S/C8H16O4/c1-6(2)11-12-7(9)10-8(3,4)5/h6H,1-5H3 |
InChI-Schlüssel |
UZVPIXBMGPDIIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OOC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)
![[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B13824997.png)

![[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate](/img/structure/B13825005.png)


![[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B13825017.png)
![sodium;(2S,3R,5S)-3-[[2,3-di(pyrrol-1-yl)pyrrol-1-yl]methyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13825030.png)
![Acetamide,N-methyl-N-[3-(methylamino)propyl]-](/img/structure/B13825037.png)
![4H-Thiopyrano[2,3-g]benzothiazole(9CI)](/img/structure/B13825039.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B13825041.png)

